molecular formula C13H14N2O B2689414 1-Cyclobutoxy-4-methylphthalazine CAS No. 2195878-11-4

1-Cyclobutoxy-4-methylphthalazine

Cat. No.: B2689414
CAS No.: 2195878-11-4
M. Wt: 214.268
InChI Key: BDHWQKZKKXAALX-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-4-methylphthalazine is a phthalazine derivative of significant interest in medicinal chemistry and drug discovery research. Phthalazine-based compounds are extensively investigated for their potential to modulate key biological targets . Research into analogous structures has shown that phthalazine cores can be functionalized to produce potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), which is a key target in oncology for investigating potential cancer therapies . Furthermore, recent studies highlight the role of phthalazine derivatives as modulators of other critical targets, including SOS1 in the RAS/MAPK pathway and pyruvate kinase, indicating their broad utility in exploring new therapeutic avenues for cancers, inflammatory diseases, and metabolic disorders . The specific structural features of this compound—namely the cyclobutoxy ether and methyl substituent—represent strategic modifications that researchers can use to explore structure-activity relationships (SAR). Such substitutions are common tactics in lead optimization to fine-tune properties like potency, selectivity, and metabolic stability . This compound serves as a valuable chemical intermediate or reference standard for scientists working in hit-to-lead and lead optimization campaigns. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes in a controlled laboratory environment and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutyloxy-4-methylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-11-7-2-3-8-12(11)13(15-14-9)16-10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHWQKZKKXAALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 Cyclobutoxy 4 Methylphthalazine

Established Synthetic Pathways for the Phthalazine (B143731) Core

The construction of the fundamental phthalazine ring system can be achieved through several well-established synthetic routes. These methods typically involve the condensation of a suitable hydrazine (B178648) derivative with a 1,2-dicarbonyl compound or its equivalent.

One of the most common approaches involves the reaction of phthalic anhydrides with hydrazine hydrate. longdom.org This reaction, often carried out in a solvent like acetic acid, provides a straightforward route to phthalazinone intermediates. longdom.org

Another widely used method is the cyclization of 2-acylbenzoic acids with hydrazine. longdom.org This pathway allows for the introduction of a substituent at the 4-position of the phthalazine ring, depending on the nature of the acyl group. For instance, the cyclization of a 2-acetylbenzoic acid derivative with hydrazine would yield a 4-methylphthalazinone.

More recent methods have also been developed, including metal-catalyzed cyclizations, which can offer improved yields and milder reaction conditions. rsc.org These advanced techniques often provide access to a wider range of substituted phthalazine derivatives. nih.gov

A summary of common starting materials for phthalazine synthesis is presented below:

Starting MaterialReagentProduct TypeReference
Phthalic AnhydrideHydrazine HydratePhthalazinone longdom.org
2-Acylbenzoic AcidHydrazine Hydrate4-Substituted Phthalazinone longdom.org
o-PhthalaldehydeHydrazinePhthalazine researchgate.net
1,2-Dicarbonyl CompoundsHydrazine DerivativesSubstituted Phthalazines sci-hub.se

Strategies for Introducing the Cyclobutoxy Moiety at Position 1

The introduction of the cyclobutoxy group at the C1 position of the phthalazine core is typically achieved through a nucleophilic substitution reaction. wikipedia.orgencyclopedia.pub This strategy relies on the generation of a reactive intermediate, most commonly a 1-chlorophthalazine (B19308) derivative.

The synthesis of the 1-chlorophthalazine precursor generally starts from the corresponding phthalazinone. Treatment of the phthalazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively converts the carbonyl group into a reactive chloro substituent. nih.gov

Once the 1-chlorophthalazine is obtained, the cyclobutoxy group can be introduced by reaction with cyclobutanol (B46151). aun.edu.eg This nucleophilic substitution is often carried out in the presence of a base, such as sodium hydride or a non-nucleophilic amine, to deprotonate the cyclobutanol and enhance its nucleophilicity. The reaction proceeds via an SɴAr (nucleophilic aromatic substitution) mechanism.

Key steps for this transformation are:

Formation of the Phthalazinone: Cyclization of a suitable precursor as described in section 2.1.

Chlorination: Conversion of the phthalazinone to a 1-chlorophthalazine using a reagent like POCl₃. nih.gov

Nucleophilic Substitution: Reaction of the 1-chlorophthalazine with cyclobutanol in the presence of a base.

Methods for Methylation at Position 4

The incorporation of a methyl group at the C4 position of the phthalazine ring can be accomplished through several synthetic strategies. A common and direct approach involves starting the synthesis with a precursor that already contains the methyl group.

For the synthesis of 1-Cyclobutoxy-4-methylphthalazine, a logical precursor would be 1-chloro-4-methylphthalazine (B15039) . This key intermediate is commercially available and can be synthesized from 3-methylphthalic acid. The synthesis would involve the conversion of 3-methylphthalic acid to the corresponding phthalazinone, followed by chlorination. The reactivity of 1-chloro-4-methylphthalazine in nucleophilic substitution reactions has been demonstrated, for example, in the preparation of 1-(phenylthio)- and 1-(hydroxycarbonylmethylthio)-4-methylphthalazines. aun.edu.eg

An alternative, though potentially less selective, approach could involve the direct methylation of a pre-formed phthalazine ring. This might be achieved using organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium. jst.go.jpthieme-connect.de However, these methods can sometimes lead to a mixture of products due to reactions at other positions on the heterocyclic ring. nih.gov

A plausible synthetic sequence for obtaining the 4-methylphthalazine core is outlined below:

StepStarting MaterialReagent(s)Intermediate/ProductReference
13-Methylphthalic AnhydrideHydrazine Hydrate4-Methyl-1(2H)-phthalazinone aun.edu.eg
24-Methyl-1(2H)-phthalazinonePOCl₃1-Chloro-4-methylphthalazine aun.edu.egsigmaaldrich.com

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Optimizing reaction conditions is crucial for developing a robust and scalable synthesis of this compound, suitable for producing larger quantities of the compound. While specific optimization studies for this exact molecule are not publicly available, general principles of process chemistry can be applied to each step of the proposed synthetic route.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the nucleophilic substitution step, aprotic polar solvents like DMF or DMSO are often effective.

Temperature: Reaction temperature needs to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

Catalyst: In some cases, the use of a catalyst, such as a phase-transfer catalyst for the nucleophilic substitution, can improve reaction efficiency. nih.gov

Reagent Stoichiometry: The molar ratio of the reactants should be optimized to ensure complete conversion of the limiting reagent and to minimize waste.

Work-up and Purification: Developing an efficient work-up and purification protocol, such as crystallization or chromatography, is essential for obtaining the final product in high purity. acs.org

A table summarizing general optimization strategies is provided below:

Reaction StepParameter to OptimizePotential Conditions/StrategiesDesired Outcome
Phthalazinone FormationSolvent, TemperatureAcetic acid, ethanol, refluxHigh yield, pure intermediate
ChlorinationReagent, TemperaturePOCl₃, PCl₅, controlled temperatureComplete conversion, minimal side reactions
Nucleophilic SubstitutionBase, Solvent, TemperatureNaH, K₂CO₃, DMF, THF, 40-100 °CHigh yield, clean reaction profile
PurificationMethodRecrystallization, column chromatographyHigh purity of final product

Design and Synthesis of this compound Analogues for Structure-Activity Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogues can be designed and synthesized. These modifications can provide valuable insights into how different structural features influence the biological activity of the molecule. acs.orgnih.gov

Common strategies for generating analogues include:

Modification of the Cyclobutoxy Group: The cyclobutoxy moiety at position 1 can be replaced with other alkoxy groups (e.g., ethoxy, isopropoxy), cycloalkoxy groups of varying ring sizes (e.g., cyclopentyloxy, cyclohexyloxy), or substituted alkoxy groups to probe the effect of size, lipophilicity, and electronic properties.

Modification of the Methyl Group: The methyl group at position 4 can be replaced with other alkyl groups (e.g., ethyl, propyl), functionalized alkyl chains, or even other small substituents like halogens or cyano groups.

Substitution on the Benzene (B151609) Ring: Introducing substituents such as halogens, alkyl groups, or electron-donating/withdrawing groups onto the benzene portion of the phthalazine core can modulate the electronic properties and steric profile of the molecule. ontosight.ai

The synthesis of these analogues would generally follow similar synthetic pathways as described for the parent compound, utilizing appropriately substituted starting materials.

The following table provides examples of potential analogues and the rationale for their design:

Position of ModificationAnalogueRationale for Design
Position 11-Cyclopentyloxy-4-methylphthalazineInvestigate the effect of a larger cycloalkyl group.
Position 11-(2-Methoxyethoxy)-4-methylphthalazineExplore the impact of a flexible, polar side chain.
Position 41-Cyclobutoxy-4-ethylphthalazineDetermine the influence of a larger alkyl group at C4.
Benzene Ring7-Chloro-1-cyclobutoxy-4-methylphthalazineAssess the effect of an electron-withdrawing group on the aromatic ring.
Benzene Ring7-Methoxy-1-cyclobutoxy-4-methylphthalazineEvaluate the impact of an electron-donating group.

Molecular Interactions and Mechanistic Elucidation of 1 Cyclobutoxy 4 Methylphthalazine Preclinical Focus

Ligand-Target Binding Studies (e.g., Receptor Affinity, Enzyme Inhibition Kinetics)

Ligand-target binding studies are fundamental in pharmacology to quantify the interaction between a compound and its biological target, which can be a receptor or an enzyme. These studies are crucial for determining the potency and selectivity of a potential drug molecule.

Receptor Affinity: This is a measure of the strength of the binding between a ligand and a receptor. It is typically determined through radioligand binding assays where a labeled form of the ligand competes with the unlabeled compound for binding to the receptor. The key parameter derived is the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. nih.govcecam.org

Enzyme Inhibition Kinetics: For compounds that target enzymes, kinetic studies are performed to understand how the compound affects the enzyme's catalytic activity. nih.govlibretexts.org These studies determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). sigmaaldrich.comkhanacademy.org

Illustrative Data Table for Enzyme Inhibition Kinetics:

This table is a hypothetical representation of data that would be generated from such studies.

Target EnzymeInhibition TypeIC₅₀ (nM)Kᵢ (nM)
Enzyme XCompetitiveData not availableData not available
Enzyme YNon-competitiveData not availableData not available

Cellular Pathway Modulation in In Vitro Systems

Once target binding is established, the next step is to investigate the compound's effect on cellular signaling pathways in controlled laboratory environments using cell cultures (in vitro systems). This helps to understand the functional consequences of target engagement. Techniques such as Western blotting, ELISA, or reporter gene assays are used to measure changes in protein levels, phosphorylation status, or gene expression downstream of the target. For instance, if 1-Cyclobutoxy-4-methylphthalazine were to inhibit a specific kinase, studies would assess the phosphorylation levels of that kinase's known substrates within the cell. A patent for related phthalazine (B143731) derivatives suggests a potential role as inhibitors of the SOS1-KRas interaction, which would modulate the Ras/MAPK signaling pathway, a critical cascade in cell proliferation and cancer. google.com

Illustrative Data Table for Cellular Pathway Analysis:

This table is a hypothetical representation of data that would be generated from such studies.

Cell LinePathway InvestigatedKey Protein/MarkerObserved Effect
Cancer Cell Line ARas/MAPKp-ERKData not available
Immune Cell Line BNF-κBIκBα DegradationData not available

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This method is instrumental in predicting the binding site of a ligand on its target protein and hypothesizing the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For this compound, docking studies would involve creating a 3D model of the compound and computationally placing it into the binding pocket of a potential target protein. The results would be scored based on the predicted binding energy, with lower energy scores suggesting a more favorable interaction. This approach is widely used in drug discovery to screen virtual libraries of compounds and to guide the chemical optimization of lead molecules. nih.gov

Identification of Potential Molecular Targets via Proteomics or Transcriptomics (Preclinical)

When the specific target of a compound is unknown, unbiased screening methods like proteomics and transcriptomics can be employed in preclinical models. nih.govnih.govnih.gov

Proteomics: This involves the large-scale study of proteins. In the context of drug target identification, techniques like affinity chromatography-mass spectrometry can be used. Here, a derivative of this compound would be immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Transcriptomics: This is the study of the complete set of RNA transcripts in a cell. By treating cells with this compound and analyzing the subsequent changes in gene expression using techniques like RNA-sequencing, researchers can infer which cellular pathways are being affected. nih.gov Significant changes in the expression of genes related to a specific pathway could point towards a protein in that pathway being the primary target of the compound.

Preclinical Pharmacological and Biological Investigations of 1 Cyclobutoxy 4 Methylphthalazine

In Vitro Biological Activity Profiling (e.g., cell-based assays, enzyme assays)

The in vitro biological activity of phthalazine (B143731) derivatives has been extensively investigated, primarily focusing on their potential as anticancer agents. Numerous studies have demonstrated the potent cytotoxic effects of this class of compounds against various cancer cell lines.

Enzyme Assays:

A significant body of research has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) as key molecular targets for many phthalazine derivatives. nih.govnih.govrsc.org Enzyme inhibition assays have shown that certain phthalazine compounds can potently inhibit the kinase activity of these receptors, which are crucial for tumor angiogenesis and cell proliferation. For instance, various newly synthesized phthalazine derivatives have demonstrated inhibitory activity against VEGFR-2 with IC50 values in the nanomolar to low micromolar range. nih.govrsc.org Similarly, other studies have reported on phthalazine-based compounds that exhibit significant inhibitory effects on EGFR kinase. nih.govnih.gov

Cell-Based Assays:

Consistent with their enzymatic inhibition profiles, phthalazine derivatives have shown robust anti-proliferative activity in various cancer cell lines. Commonly utilized assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay have been employed to determine the cytotoxic effects of these compounds.

Several studies have reported the IC50 values of novel phthalazine derivatives against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). nih.govrsc.org For example, some of the most potent derivatives have exhibited IC50 values in the sub-micromolar range against these cell lines. nih.govrsc.org The mechanism of action is often attributed to the induction of apoptosis. nih.govresearchgate.net

Below is a representative table of in vitro activity for various phthalazine derivatives, illustrating the potential of this chemical class. It is important to note that these data are for structurally related compounds and not for 1-Cyclobutoxy-4-methylphthalazine itself.

Compound ClassTargetAssay TypeCell LineActivity (IC50)
Phthalazine DerivativesVEGFR-2Kinase Inhibition-0.148 - 0.892 µM
Phthalazine DerivativesEGFRKinase Inhibition-21.4 nM
Phthalazine Derivatives-Cytotoxicity (MTT)HepG20.09 - 0.18 µM
Phthalazine Derivatives-Cytotoxicity (MTT)MCF-70.12 - 0.15 µM
Phthalazine Derivatives-Cytotoxicity (MTT)MDA-MB-2310.57 - 1.89 µM

In Vivo Efficacy Studies in Relevant Preclinical Disease Models

While in vitro studies provide valuable initial data, in vivo efficacy studies in relevant preclinical disease models are essential to evaluate the therapeutic potential of a compound. For phthalazine derivatives, these studies have primarily been conducted in the context of oncology.

Animal models, such as human tumor xenografts in immunocompromised mice, are commonly used to assess the anti-tumor activity of these compounds. nih.gov In these models, the administration of phthalazine derivatives has been shown to inhibit tumor growth. nih.gov For instance, in vivo studies with certain phthalazine compounds have demonstrated significant reductions in tumor volume compared to control groups. nih.gov

The efficacy in these models is often correlated with the in vitro potency and the pharmacokinetic properties of the compounds. The primary endpoint in such studies is typically tumor growth inhibition, and in some cases, survival benefit.

Preclinical Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion in Animal Models)

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, is a cornerstone of preclinical development. Understanding the ADME properties of this compound is crucial for predicting its behavior in humans.

In the early stages of drug discovery, in silico and in vitro methods are invaluable for predicting the ADME properties of compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. For phthalazine derivatives, several studies have reported in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. rsc.orgajchem-b.comconsensus.appajchem-b.com

These computational models assess various physicochemical and pharmacokinetic parameters, such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes. Generally, many designed phthalazine derivatives have shown promising in silico ADMET profiles, suggesting good drug-like properties. rsc.orgajchem-b.comconsensus.app These predictions often indicate that the compounds adhere to Lipinski's rule of five, suggesting good oral bioavailability. ajchem-b.com

The table below summarizes typical in silico ADME predictions for phthalazine derivatives.

ParameterPredicted Value/CharacteristicImplication
Molecular Weight< 500 g/mol Good absorption and permeation
LogP1-3Optimal lipophilicity for cell membrane permeability
Hydrogen Bond Donors< 5Good oral bioavailability
Hydrogen Bond Acceptors< 10Good oral bioavailability
Oral BioavailabilityGoodPotential for oral administration
Blood-Brain BarrierLow to moderate penetrationVaries depending on specific structure
CYP450 InhibitionVariablePotential for drug-drug interactions

Identifying the metabolites of a drug candidate and elucidating its metabolic pathways are critical for understanding its clearance mechanisms and assessing the potential for active or toxic metabolites. This is typically investigated using in vitro systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse), followed by in vivo studies.

For the broader class of phthalazine derivatives, metabolic pathways are expected to involve common phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. The specific metabolic fate of this compound would depend on its chemical structure and the enzymes involved in its biotransformation.

Tissue distribution studies are performed in preclinical animal models to understand how a drug and its metabolites distribute throughout the body. This information is crucial for identifying target tissues and assessing potential off-target accumulation. These studies are often conducted using radiolabeled compounds to track their disposition in various organs and tissues.

Pharmacodynamics in Preclinical Systems

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action. In preclinical systems, pharmacodynamic studies for a compound like this compound would aim to demonstrate a clear relationship between drug exposure and the observed pharmacological effect.

For phthalazine derivatives with anti-cancer activity, pharmacodynamic endpoints could include the modulation of the target kinase (e.g., inhibition of VEGFR-2 or EGFR phosphorylation in tumor tissue), downstream signaling pathways, or biomarkers of apoptosis and anti-angiogenesis. These studies are essential to confirm the mechanism of action in a living organism and to guide the design of clinical trials.

Comparative Biological Activity with Related Phthalazine Analogues

The biological activity of this compound and its analogues is a subject of scientific inquiry, particularly concerning how structural modifications influence their pharmacological effects. Research in this area aims to establish a comprehensive structure-activity relationship (SAR), providing insights into the molecular features essential for therapeutic efficacy. However, a detailed comparative analysis of this compound with its direct structural analogues is not extensively documented in publicly available scientific literature.

Phthalazine derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities, including but not limited to, anticancer and antimicrobial effects. The therapeutic potential of these compounds is largely dependent on the nature and position of substituents on the phthalazine core. For instance, substitutions at the 1 and 4 positions have been a primary focus of medicinal chemistry research to modulate biological activity.

To illustrate the type of comparative studies that are informative for establishing SAR, a hypothetical data table is presented below. This table is for illustrative purposes only, as specific experimental data for the listed compounds is not currently available in the public domain. It demonstrates how variations in the alkoxy group at the 1-position and the alkyl group at the 4-position could potentially influence a specific biological activity, such as cytotoxic effects on a cancer cell line.

Hypothetical Comparative Cytotoxicity of 1-Alkoxy-4-alkylphthalazine Analogues

Compound ID R1 (Alkoxy Group) R2 (Alkyl Group) Hypothetical IC50 (µM) on a Cancer Cell Line
Analogue 1 Methoxy Methyl Data not available
Analogue 2 Ethoxy Methyl Data not available
Analogue 3 Propoxy Methyl Data not available
Analogue 4 Isopropoxy Methyl Data not available
Analogue 5 Butoxy Methyl Data not available
Target Compound Cyclobutoxy Methyl Data not available
Analogue 6 Cyclobutoxy Ethyl Data not available

Further empirical research, involving the synthesis and biological screening of a focused library of 1-alkoxy-4-alkylphthalazine analogues, is necessary to elucidate the precise structure-activity relationships. Such studies would involve systematic modifications of the alkyl and alkoxy substituents to determine their impact on the desired biological endpoint. The data generated from these investigations would be invaluable for the rational design of more potent and selective phthalazine-based therapeutic agents.

Structure Activity Relationship Sar and Rational Design of 1 Cyclobutoxy 4 Methylphthalazine Analogues

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For phthalazine (B143731) derivatives, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets, such as protein kinases and poly(ADP-ribose)polymerase (PARP). nih.govnih.govmdpi.comnih.gov

Commonly identified pharmacophoric elements for phthalazine-based inhibitors include:

A flat heteroaromatic ring system: The phthalazine core itself often serves as a crucial scaffold that can fit into the ATP-binding pocket of kinases. nih.govresearchgate.net

Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the phthalazine ring can act as hydrogen bond acceptors. Additionally, substituents attached to the phthalazine core frequently contain hydrogen bond donor or acceptor moieties, which are essential for forming key interactions with amino acid residues in the target protein's active site, such as with Glu885 and Asp1046 in VEGFR-2. nih.govrsc.org

Hydrophobic/Aromatic Features: Substituents at various positions on the phthalazine ring contribute to hydrophobic interactions, which are vital for binding affinity and selectivity. For instance, a substituted aryl group is often included to occupy a hydrophobic pocket within the target enzyme. nih.govrsc.org

Positively Ionizable Features: In some cases, a positively ionizable feature can be a key part of the pharmacophore, contributing to the binding affinity. d-nb.info

Pharmacophore models can be generated from the structure of known active ligands (ligand-based) or from the 3D structure of the biological target (structure-based). d-nb.infopeerj.com These models are instrumental in virtual screening campaigns to identify new potential inhibitors from large compound databases. peerj.comresearchgate.netmdpi.com

Table 1: General Pharmacophoric Features of Phthalazine Derivatives

FeatureDescriptionPotential Role in 1-Cyclobutoxy-4-methylphthalazine
Aromatic Ring The core phthalazine structure.Provides a flat scaffold for binding, particularly in ATP-binding sites of kinases.
Hydrogen Bond Acceptor Nitrogen atoms in the phthalazine ring.Forms hydrogen bonds with amino acid residues in the target protein.
Hydrophobic Group The cyclobutoxy group at position 1.Occupies hydrophobic pockets within the binding site, enhancing affinity and selectivity.
Aromatic/Hydrophobic Group The methyl group at position 4.Can influence conformation and interact with hydrophobic regions of the binding site.

Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of phthalazine analogues are highly dependent on the nature and position of their substituents. SAR studies explore how modifications to the core structure affect the compound's interaction with its target.

Substitution at Position 1: The substituent at the 1-position of the phthalazine ring is critical for activity. In the case of this compound, the cyclobutoxy group is an alkoxy substituent. Studies on related 1-alkoxyphthalazines have shown that the nature of the alkoxy group can significantly influence potency. nih.gov For instance, in a series of 1,2,5-thiadiazolyl-tetrahydropyridines, the length of the alkoxy chain at a comparable position produced a U-shaped curve in terms of binding affinity, with butoxy and pentyloxy groups showing optimal activity. nih.gov This suggests that the size and lipophilicity of the alkoxy group, such as the cyclobutoxy group, are important for fitting into the specific binding pocket of the target. The linkage via an ether bond, as seen with the cyclobutoxy group, has also been shown to be a viable strategy in designing potent phthalazine-based inhibitors. nih.gov

Other Substitutions: While this compound itself is only substituted at the 1 and 4 positions, SAR studies on related phthalazines have explored substitutions on the benzo part of the ring system. For example, the introduction of electron-withdrawing groups like halogens or a trifluoromethyl group can enhance activity in some series. nih.govmdpi.com Conversely, in other series, such modifications can lead to inactive compounds, demonstrating the context-dependent nature of substituent effects. mdpi.com

Table 2: Influence of Substituents on the Activity of Phthalazine Analogues

PositionSubstituent TypeGeneral Effect on ActivityReference
1 Alkoxy (e.g., Cyclobutoxy)Potency is sensitive to the size and lipophilicity of the group. nih.gov
1 Aryl/HeteroarylOften crucial for occupying hydrophobic pockets and can be extensively modified. nih.govrsc.org
4 MethylCan positively influence activity, but the effect is often moderate and target-dependent. nih.govacs.org
4 Aryl/BenzylCan be a key determinant of activity, with specific substitutions being critical. mdpi.com
6/7 Electron-withdrawing (e.g., Cl, NO2)Can enhance or decrease activity depending on the series and target. mdpi.com
6/7 Electron-donating (e.g., Methoxy)Can influence activity, often through electronic and steric effects. nih.gov

Design Principles for Enhanced Target Selectivity and Potency

The rational design of more potent and selective analogues of this compound builds upon the understanding of its SAR and pharmacophoric features. Key design principles often focus on optimizing interactions with the target protein while minimizing off-target effects. researchgate.net

Exploiting Target-Specific Pockets: A primary strategy for enhancing selectivity is to design substituents that can form specific interactions with unique regions of the target's binding site. For kinase inhibitors, this often involves targeting the hydrophobic gatekeeper pocket or allosteric sites. researchgate.netresearchgate.net For this compound analogues, modifying the cyclobutoxy group or introducing new substituents could be a way to achieve greater selectivity. For example, extending or branching the alkoxy chain could lead to better shape complementarity in a specific target's pocket.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking studies can predict how analogues of this compound might bind to the target, allowing for the rational design of modifications that improve binding affinity and selectivity. mdpi.com For example, docking could reveal if a larger cycloalkyl group (e.g., cyclopentoxy or cyclohexyloxy) would better fill a hydrophobic pocket than the cyclobutoxy group.

Constrained Analogy and Ring Contraction/Expansion: Introducing conformational constraints into the molecule can lock it into a more bioactive conformation, thus enhancing potency. This can be achieved by incorporating rings or other rigid structures. researchgate.net For the 1-cyclobutoxy group, its cyclic nature already provides some conformational restriction compared to a linear alkoxy chain.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency, selectivity, or pharmacokinetic properties. For example, the methyl group at the 4-position could be replaced with other small alkyl groups or a halogen to fine-tune steric and electronic properties.

Hybrid Design: Combining structural features from different known inhibitors can lead to novel hybrid compounds with improved properties. nih.gov For instance, if this compound is a fragment hit, it could be combined with other fragments known to bind to the same target to generate a more potent lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nanobioletters.com These models can then be used to predict the activity of newly designed compounds before they are synthesized.

For phthalazine derivatives, both 2D- and 3D-QSAR studies have been successfully applied. nih.govresearchgate.net A typical QSAR study involves:

Data Set Preparation: A series of structurally related phthalazine analogues with known biological activities is compiled. This set is then divided into a training set (to build the model) and a test set (to validate the model). nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and steric properties. nanobioletters.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using the test set and statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.govresearchgate.net

For 1,4-disubstituted phthalazines like this compound, a QSAR model could be developed using a series of analogues where the substituents at positions 1 and 4 are varied. The model could reveal the quantitative impact of properties like the size and hydrophobicity of the substituent at position 1 (e.g., comparing cyclobutoxy to other alkoxy or cycloalkoxy groups) and the electronic nature of the substituent at position 4.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they provide 3D contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.govnih.gov These maps can provide direct guidance for the design of new, more potent analogues of this compound.

Table 3: Common Descriptors and Methods in QSAR Studies of Phthalazines

CategoryExamplesRelevance to this compound Analogues
QSAR Methods 2D-QSAR (MLR, PLS), 3D-QSAR (CoMFA, CoMSIA)To build predictive models for designing more potent compounds. nih.govresearchgate.net
Physicochemical Descriptors LogP, Molecular Weight, Molar RefractivityTo model the influence of lipophilicity, size, and polarizability on activity. nanobioletters.com
Electronic Descriptors Dipole Moment, HOMO/LUMO energiesTo quantify the impact of electronic properties of substituents on binding. nanobioletters.com
Topological Descriptors Connectivity IndicesTo describe the branching and shape of the molecule.
3D-QSAR Fields Steric, Electrostatic, HydrophobicTo visualize favorable and unfavorable regions around the molecule for modification. nih.gov

Strategies for Lead Optimization and Hit-to-Lead Development

The process of transforming a "hit" compound, often identified from high-throughput screening, into a "lead" compound with more drug-like properties is known as hit-to-lead development. researchgate.net This is followed by lead optimization, where the lead compound is further refined to produce a clinical candidate. nih.govnih.gov For a compound like this compound, these strategies would be applied to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Hit-to-Lead Strategies:

Hit Confirmation and Expansion: Initially, the activity of the hit compound is confirmed. Then, a small number of close analogues are synthesized to establish an initial SAR and confirm that the activity is tied to the chemical scaffold. researchgate.net For this compound, this would involve synthesizing analogues with different cycloalkoxy groups at position 1 and different small alkyl groups at position 4.

Fragment-Based Approaches: If the hit is a fragment, computational or experimental methods can be used to grow or link fragments to increase potency. Computational fragment merging can be used to explore a vast chemical space of potential analogues by combining different building blocks. nih.govnih.gov

Improving Physicochemical Properties: Early assessment of properties like solubility and membrane permeability is crucial. Modifications are made to improve these properties without sacrificing potency. For instance, if the cyclobutoxy group leads to poor solubility, alternative, more polar groups might be explored.

Lead Optimization Strategies:

Systematic SAR Exploration: A broader range of analogues is synthesized to thoroughly map the SAR around the lead compound. This involves making modifications at multiple positions on the phthalazine ring to fine-tune activity and selectivity. nih.gov

Metabolic Stability Enhancement: The metabolic stability of the lead compound is a key focus. If a particular part of the molecule, such as the cyclobutoxy group, is found to be a site of metabolic breakdown, it can be modified to block this metabolism. This might involve replacing it with a more stable group or introducing atoms like fluorine at strategic positions.

Selectivity Profiling: The lead compound is tested against a panel of related targets (e.g., other kinases) to assess its selectivity. The SAR data is then used to guide modifications that enhance selectivity for the desired target. researchgate.net

In Vivo Efficacy Studies: Promising compounds with good potency, selectivity, and pharmacokinetic properties are advanced to in vivo models of disease to evaluate their efficacy.

For phthalazine-based inhibitors, such as those targeting PARP or kinases, these optimization strategies have been successfully applied to develop clinical candidates. nih.gov The journey from a hit like this compound to a potential drug requires a multi-parameter optimization approach, balancing potency, selectivity, and drug-like properties. nih.govresearchgate.netnih.gov

Computational Chemistry and in Silico Modeling of 1 Cyclobutoxy 4 Methylphthalazine

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity, Energetics)

Quantum chemical calculations, typically using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular orbital energies, and the distribution of electron density.

Electronic Structure and Reactivity: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For 1-Cyclobutoxy-4-methylphthalazine, these calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying electron-rich regions (negative potential, typically around nitrogen atoms) that are susceptible to electrophilic attack and electron-poor regions (positive potential) prone to nucleophilic attack.

Energetics and Conformational Analysis: Quantum calculations are also used to determine the relative energies of different conformations of the molecule. The cyclobutoxy group is not planar and can adopt different puckered conformations, which can influence how the molecule fits into a biological target. By calculating the energies of these conformers, the most stable, low-energy structure can be identified. upenn.eduethz.ch This information is crucial for understanding its three-dimensional shape and for subsequent docking studies.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-31G* level)
PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability.
LUMO Energy-1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.7 eVSuggests high kinetic stability.
Dipole Moment3.5 DIndicates molecular polarity, influencing solubility and interactions.
Most Negative Electrostatic Potential-45 kcal/molLocated on phthalazine (B143731) nitrogen atoms; likely hydrogen bond acceptor sites.

Molecular Dynamics Simulations of Ligand-Target Interactions and Conformational Landscape

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. nih.gov This technique is invaluable for studying the conformational flexibility of this compound in a simulated physiological environment (e.g., in water) and for analyzing its interaction with a potential biological target.

Conformational Landscape: An MD simulation of the compound in a solvent box reveals its conformational landscape. By tracking the molecule's trajectory, researchers can observe how the cyclobutoxy ring puckers and how the orientation between the cyclobutoxy and phthalazine rings fluctuates. This provides a more realistic understanding of the molecule's behavior and accessible shapes than static quantum calculations alone. nih.govsapub.org

Ligand-Target Interactions: Given that related phthalazine structures have been investigated as inhibitors of Son of Sevenless 1 (SOS1), a crucial protein in the RAS signaling pathway, MD simulations can be used to model the binding of this compound to the SOS1 active site. google.com After an initial docking pose is obtained, an MD simulation of the protein-ligand complex is performed. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Interaction Analysis: To map the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and protein residues over time. nih.gov This helps to understand the key determinants of binding affinity. ias.ac.inarxiv.org

Table 2: Illustrative Setup for an MD Simulation of this compound with SOS1 Protein
ParameterSetting
SoftwareGROMACS / AMBER
Force FieldCHARMM36m (Protein), CGenFF (Ligand)
SystemSOS1 protein in complex with ligand
SolventTIP3P Water Model, 0.15 M NaCl
Simulation Time200 ns
EnsembleNPT (Isothermal-isobaric)
Temperature310 K

In Silico Prediction of Biological Activity and Preclinical ADME Properties

Early assessment of a compound's potential biological effects and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. nih.govnih.gov Numerous computational tools and models are available to predict these characteristics based on molecular structure alone.

Prediction of Biological Activity: Software such as PASS (Prediction of Activity Spectra for Substances) can screen a molecular structure against vast databases of known bioactive compounds to predict a wide range of potential biological activities. way2drug.com For this compound, this could suggest potential therapeutic applications or off-target effects.

Preclinical ADME Prediction: Web-based platforms like SwissADME and ADMETlab provide rapid predictions for key pharmacokinetic properties. researchgate.netsciensage.info These tools evaluate parameters such as:

Lipophilicity (logP): Affects solubility, permeability, and metabolism.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound might be absorbed orally.

Blood-Brain Barrier (BBB) Permeation: Indicates potential for central nervous system effects.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. researchgate.net

Drug-likeness: Evaluates compliance with established rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

Table 3: Predicted Preclinical ADME Properties for this compound
ADME PropertyPredicted Value/OutcomeImplication
Molecular Weight228.28 g/molComplies with Lipinski's Rule (<500)
logP (Consensus)2.85Good lipophilicity; complies with Lipinski's Rule (<5)
Aqueous Solubility (logS)-3.5 (Moderately soluble)Acceptable for potential oral absorption.
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (<10)
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYesMay cross the blood-brain barrier.
CYP2D6 InhibitorNoLow risk of interaction with drugs metabolized by CYP2D6.

Cheminformatics Approaches for Analog Prioritization and Library Design

Once a lead compound like this compound is identified, cheminformatics methods are used to explore the surrounding chemical space to design and prioritize analogs with potentially improved properties. This involves generating a virtual library of related compounds and using computational models to rank them.

Analog Design: A virtual library can be created by systematically modifying the lead structure. For instance, the methyl group could be replaced with other small alkyl or halogen groups, and the cyclobutoxy group could be substituted with other cyclic ethers (e.g., cyclopentyloxy, tetrahydrofuranyloxy) or acyclic alkoxy groups.

Analog Prioritization: This library is then filtered and ranked using various computational tools:

Molecular Descriptors: A wide range of 1D, 2D, and 3D descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) are calculated for each analog.

Similarity and Diversity Analysis: Analogs are compared to the lead compound and to each other to ensure both similarity to the lead's core structure and sufficient diversity to explore new interactions.

Quantitative Structure-Activity Relationship (QSAR): If experimental data is available for a set of related compounds, a QSAR model can be built to predict the activity of new analogs. This model establishes a mathematical relationship between chemical structure and biological activity.

Table 4: Example of a Prioritized Analog List for this compound
Analog IDModification (vs. Lead)Predicted Activity Score (Hypothetical)Key ADME Alert
LEAD-01This compound1.00None
ANA-01Replace -CH3 with -Cl1.15None
ANA-02Replace cyclobutoxy with cyclopentyloxy0.95Slightly higher logP
ANA-03Replace -CH3 with -CF31.25Potential metabolic stability issue
ANA-04Replace cyclobutoxy with isopropoxy0.80None

Virtual Screening Strategies for Related Chemical Entities

Virtual screening is a powerful computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. mdpi.com This can be done even if the only starting point is the structure of a single active molecule like this compound.

Ligand-Based Virtual Screening (LBVS): When the structure of the biological target is unknown, LBVS can be used. It operates on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A 3D pharmacophore model is built from the lead compound, defining the essential spatial arrangement of features like hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

Database Screening: Large compound databases (e.g., ZINC, Enamine REAL) are then searched for molecules that match this 3D pharmacophore query. frontiersin.org

Structure-Based Virtual Screening (SBVS): If a high-resolution 3D structure of the target protein (like SOS1) is available, SBVS is a preferred method.

Library Preparation: A library of millions of commercially available or virtual compounds is prepared by generating 3D conformations for each molecule.

Molecular Docking: Each compound in the library is computationally "docked" into the binding site of the target protein. Docking programs predict the binding pose and calculate a score that estimates the binding affinity. xeureka.co.jp

Hit Selection: Compounds are ranked by their docking scores, and the top-ranking molecules are selected as "hits" for further experimental validation.

Table 5: Illustrative Workflow for Virtual Screening
StepMethodObjectiveOutcome
1. Target PreparationProtein structure optimization (e.g., for SOS1)Prepare the protein for docking.A refined 3D structure of the target's binding site.
2. Library SelectionZINC20 databaseSelect a diverse set of purchasable compounds.~10 million compounds for screening.
3. ScreeningHigh-throughput molecular docking (e.g., using AutoDock Vina)Predict binding poses and rank compounds.A ranked list of all compounds based on docking score.
4. Hit PrioritizationPost-processing filters (e.g., ADME, PAINS)Remove undesirable compounds and select the most promising hits.A final list of 50-100 high-priority hits for acquisition.

Advanced Analytical Methodologies for Research on 1 Cyclobutoxy 4 Methylphthalazine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of 1-Cyclobutoxy-4-methylphthalazine in various samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are at the forefront of these analytical strategies, offering high resolution and sensitivity. ccamp.res.innih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for assessing the purity of this compound. torontech.combiocompare.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. nih.govtorontech.com By employing a suitable stationary phase, such as a C18 column, and a carefully optimized mobile phase, researchers can effectively separate the parent compound from any impurities or degradation products. oiv.int A UV detector is commonly used to quantify the separated components, as the absorbance is proportional to the concentration. nih.gov The purity of a sample is determined by comparing the peak area of this compound to the total area of all observed peaks in the chromatogram. torontech.com Diode array detectors can further enhance purity analysis by providing spectral information for each peak, helping to confirm the identity of the main component and any impurities. nih.govtorontech.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For quantitative analysis, especially at low concentrations in complex biological matrices, LC-MS/MS is the method of choice. mdpi.commerckmillipore.comnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. ccamp.res.innih.gov After separation by LC, the analyte is ionized and introduced into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion corresponding to this compound is selected, fragmented, and a specific product ion is monitored for quantification. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even in the presence of co-eluting compounds. nih.govijpras.com The use of isotopically labeled internal standards is crucial for achieving high accuracy and precision in quantitative LC-MS/MS assays. mdpi.com

Technique Application for this compound Key Advantages
HPLC Purity assessment of bulk drug substance and research samples. torontech.comtubitak.gov.trRobust, reliable, and provides accurate purity profiles. torontech.com
LC-MS/MS Quantitative analysis in preclinical research samples (e.g., plasma, tissue). mdpi.commerckmillipore.comHigh sensitivity, selectivity, and suitability for complex matrices. ccamp.res.innih.gov

High-Resolution Mass Spectrometry for Metabolite Identification (Preclinical)

Understanding the metabolic fate of this compound is a critical aspect of preclinical research. High-resolution mass spectrometry (HRMS) is a primary analytical tool for identifying and structurally characterizing its metabolites. ijpras.comresearchgate.netchromatographyonline.com Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry, often coupled with ultra-high-performance liquid chromatography (UHPLC), provide the necessary mass accuracy and resolution to distinguish metabolites from endogenous matrix components. ijpras.comresearchgate.net

The process of metabolite identification using HRMS involves several steps:

Data Acquisition: Full-scan HRMS data is acquired, providing accurate mass measurements for both the parent drug and potential metabolites. ijpras.comchromatographyonline.com

Data Mining: Sophisticated software tools are used to search the acquired data for predicted metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) by looking for specific mass shifts relative to the parent compound. chromatographyonline.com

Structural Elucidation: The elemental composition of potential metabolites can be determined from the accurate mass measurements. chromatographyonline.com Further structural information is obtained through MS/MS fragmentation experiments, where the fragmentation pattern of a metabolite is compared to that of the parent drug to pinpoint the site of metabolic modification. researchgate.netchromatographyonline.com

This approach allows for the comprehensive profiling of metabolites in various preclinical samples, such as plasma and urine, without the need for radiolabeled compounds. evotec.com

Spectroscopic Techniques for Molecular Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Circular Dichroism)

To understand the mechanism of action of this compound, it is essential to study its interactions with its biological target. Several spectroscopic techniques provide valuable insights into these molecular interactions.

Surface Plasmon Resonance (SPR):

SPR is a label-free technique used to monitor binding events in real-time. msu.runih.govdtu.dk It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. When this compound is flowed over the chip and binds to the target, the change in mass at the surface alters the refractive index, which is detected as a response. msu.ru This allows for the determination of key kinetic parameters such as association (on-rate) and dissociation (off-rate) constants, from which the binding affinity (KD) can be calculated. msu.rupsu.edu

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction between this compound and its target. upm.esnih.gov In an ITC experiment, small aliquots of the compound are titrated into a solution containing the target protein. malvernpanalytical.com The heat released or absorbed during binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. cureffi.org This detailed thermodynamic information can reveal the driving forces behind the molecular recognition process. upm.es

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful tool for studying the conformational properties of proteins. creative-biostructure.comnih.govharvard.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. creative-biostructure.com The far-UV region (190–250 nm) of the CD spectrum provides information about the secondary structure of the target protein (e.g., alpha-helix, beta-sheet content). plos.org Upon binding of this compound, changes in the far-UV CD spectrum can indicate alterations in the protein's secondary structure. researchgate.net The near-UV region (250–320 nm) is sensitive to the local environment of aromatic amino acid residues and can detect subtle changes in the protein's tertiary structure upon ligand binding. nih.govplos.org

Technique Information Obtained Relevance to this compound Research
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), and affinity (KD). msu.rudtu.dkQuantifies the strength and speed of the interaction with its biological target.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). upm.escureffi.orgProvides a complete thermodynamic profile of the binding interaction.
Circular Dichroism (CD) Protein secondary and tertiary structure conformation. creative-biostructure.comnih.govReveals conformational changes in the target protein upon binding.

X-ray Crystallography and NMR Spectroscopy for Elucidating Ligand-Target Complex Structures

To gain a precise, atomic-level understanding of how this compound interacts with its biological target, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

X-ray Crystallography:

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. nih.gov3ds.comlibretexts.org This method requires the formation of a high-quality crystal of the target protein in complex with this compound. nih.gov When a beam of X-rays is passed through the crystal, the electrons in the molecules diffract the X-rays, producing a unique diffraction pattern. libretexts.org By analyzing this pattern, scientists can calculate an electron density map and build an atomic model of the complex. 3ds.com This model reveals the precise binding mode of this compound within the active site of its target, showing the specific amino acid residues involved in the interaction and the geometry of the binding. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prospective Therapeutic and Research Applications of 1 Cyclobutoxy 4 Methylphthalazine Preclinical/discovery Perspective

Preclinical Evidence for Potential in Specific Disease Areas (e.g., Oncology, Infectious Diseases, Inflammation)

The primary therapeutic area where 1-Cyclobutoxy-4-methylphthalazine holds potential is oncology, owing to its putative role as a SOS1 inhibitor. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various human cancers. The inhibition of SOS1 presents a promising strategy to block the RAS signaling pathway, which is a key driver of tumor cell proliferation and survival.

Preclinical studies on other SOS1 inhibitors, such as BI-3406 and MRTX0902, have provided compelling evidence for their anti-tumor activity. These inhibitors have been shown to effectively block the interaction between SOS1 and KRAS, leading to the suppression of downstream signaling pathways like the MAPK pathway. nih.govbiorxiv.org In various preclinical models of KRAS-driven cancers, including non-small cell lung cancer and colorectal cancer, SOS1 inhibitors have demonstrated the ability to inhibit tumor growth both as single agents and in combination with other targeted therapies. aacrjournals.orgresearchgate.net This is particularly significant in the context of overcoming resistance to direct KRAS inhibitors. aacrjournals.org

While direct preclinical studies on this compound in oncology are not publicly available, its structural inclusion within a patent for SOS1 inhibitors suggests it has been synthesized and likely tested for similar activity. google.comgoogleapis.com The phthalazine (B143731) core is a common scaffold in medicinal chemistry and has been explored for various therapeutic applications, including the development of other anti-cancer agents targeting different pathways, such as VEGFR-2. nih.govtandfonline.comrsc.orgekb.eg

There is currently no significant public information to suggest a direct application of this compound in the fields of infectious diseases or inflammation. The research focus for this class of compounds has been overwhelmingly directed towards oncology.

Role as a Pharmacological Probe for Biological Target Validation

A crucial step in the early stages of drug discovery is the validation of a biological target. Pharmacological probes, which are small molecules that can selectively modulate a specific target, are invaluable tools in this process. This compound, as a potential SOS1 inhibitor, can serve as such a probe to investigate the biological consequences of inhibiting SOS1 in various cellular and in vivo models.

By using this compound, researchers can explore the downstream effects of SOS1 inhibition on cellular signaling, proliferation, and survival in cancer cell lines with different genetic backgrounds. This helps to confirm that targeting SOS1 produces the desired anti-cancer effect and to identify potential biomarkers that could predict which patients are most likely to respond to this therapeutic strategy. The development of potent and selective SOS1 inhibitors is a testament to the progress made in targeting this previously challenging protein-protein interaction. nih.govacs.org

Contribution to Novel Drug Discovery Pipeline Development

The discovery and development of compounds like this compound contribute significantly to the evolution of drug discovery pipelines. The identification of novel scaffolds and chemical matter that can potently and selectively inhibit challenging targets like SOS1 opens up new avenues for therapeutic intervention.

The efforts to develop SOS1 inhibitors have spurred the creation of sophisticated screening platforms and assays to identify and characterize these molecules. aacrjournals.org These pipelines often involve a combination of high-throughput screening, structure-based drug design, and medicinal chemistry optimization to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. The inclusion of this compound in a patent application for SOS1 inhibitors indicates its place within such a discovery pipeline, aimed at generating new clinical candidates for RAS-driven cancers. google.comgoogleapis.com

Translational Challenges from Preclinical Findings to Potential Therapeutic Avenues

Despite promising preclinical data for the class of SOS1 inhibitors, the translation of these findings into effective therapeutic avenues presents several challenges. One of the primary hurdles is the potential for on-target and off-target toxicities. As SOS1 is involved in normal cellular signaling, its inhibition could lead to adverse effects.

Furthermore, the development of resistance to targeted therapies is a common clinical challenge. Tumors may adapt to SOS1 inhibition by activating alternative signaling pathways. Therefore, a key aspect of the clinical development of SOS1 inhibitors will be the identification of effective combination strategies to overcome or prevent resistance. nih.gov Preclinical studies have already shown that combining SOS1 inhibitors with other targeted agents, such as MEK inhibitors or direct KRAS inhibitors, can lead to synergistic anti-tumor effects. biorxiv.orgaacrjournals.org

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are also critical for its clinical success. Optimizing these properties for a compound like this compound is a significant undertaking in the drug development process. Finally, bridging the gap between preclinical models and human disease is a persistent challenge in oncology drug development. The tumor microenvironment and inter-patient heterogeneity can significantly influence treatment response, and these factors are not always fully recapitulated in preclinical models. researchgate.net

Future Research Directions and Unaddressed Challenges Concerning 1 Cyclobutoxy 4 Methylphthalazine

Elucidation of Potential Off-Target Interactions and Polypharmacology

A significant hurdle in drug development is the occurrence of unintended interactions between a drug molecule and various biological targets, a phenomenon known as off-target effects. These interactions can lead to unforeseen side effects or, in some cases, reveal new therapeutic opportunities (polypharmacology). For 1-Cyclobutoxy-4-methylphthalazine, a thorough investigation into its off-target profile is a critical early step.

Phthalazine (B143731) derivatives have been reported to interact with a wide range of biological targets, including but not limited to, poly (ADP-ribose) polymerase (PARP), various kinases, and receptors. osf.ioosf.io Therefore, it is plausible that this compound could exhibit a complex polypharmacological profile.

Future research should focus on comprehensive screening against a broad panel of receptors, enzymes, and ion channels. This can be achieved through a combination of in silico and in vitro approaches.

Table 1: Hypothetical Off-Target Screening Panel for this compound

Target ClassRepresentative TargetsRationale
Kinases VEGFR2, EGFR, CDK4Phthalazine derivatives are known kinase inhibitors. nih.govnih.gov
GPCRs Histamine H1, Adrenergic ReceptorsSome phthalazine-based drugs have antihistaminic effects. osf.io
Enzymes PARP-1, COX-2, LOX-5Phthalazine derivatives have shown inhibitory activity against these enzymes. osf.io
Ion Channels hERG, Nav1.5, Cav1.2Essential for early cardiac safety assessment.

Initial computational predictions can help prioritize experimental testing. Techniques such as molecular docking and similarity-based screening can be employed to identify potential off-target interactions based on structural and chemical similarities to known ligands. nih.govnih.gov These in silico findings must then be validated through robust in vitro binding and functional assays. Understanding the polypharmacology of this compound will be crucial for a comprehensive risk-benefit assessment and for identifying potential new therapeutic avenues.

Exploration of Novel Therapeutic Indications and Modes of Action

The phthalazine core is a versatile pharmacophore found in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. pharmainfo.innih.gov This versatility suggests that this compound could have potential in a wide range of diseases.

Initial research should be guided by the known activities of related phthalazine derivatives. For instance, given that many phthalazines exhibit anticancer properties, often through the inhibition of kinases like VEGFR-2, initial studies could explore its efficacy in cancer cell lines. nih.gov Similarly, its potential as an anti-inflammatory agent could be investigated in relevant cellular models of inflammation.

A key challenge will be to elucidate the specific mode of action of this compound. This will involve identifying its primary molecular target(s) and understanding how their modulation leads to a physiological response. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to identify direct binding partners. Subsequent cellular and biochemical assays will be necessary to validate these targets and unravel the downstream signaling pathways.

Table 2: Potential Therapeutic Indications and Corresponding Modes of Action for this compound

Potential Therapeutic AreaPotential Mode of ActionRationale
Oncology Kinase Inhibition (e.g., VEGFR-2)Many phthalazine derivatives are potent anticancer agents. nih.gov
Inflammation COX/LOX InhibitionPhthalazine derivatives have shown anti-inflammatory activity. osf.io
Infectious Diseases Inhibition of microbial enzymesSome phthalazines exhibit antimicrobial and antifungal properties. osf.iopharmainfo.in
Cardiovascular Diseases Phosphodiesterase (PDE) InhibitionPhthalazine derivatives have been developed as PDE inhibitors. researchgate.net

Development of Advanced In Vitro and In Vivo Research Models

To accurately predict the clinical potential of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simplistic animal models. The development and utilization of advanced in vitro and in vivo models that more closely recapitulate human physiology and disease states are essential.

Advanced In Vitro Models:

3D Cell Cultures and Spheroids: These models better mimic the complex cell-cell and cell-matrix interactions found in tumors and tissues, providing a more accurate assessment of drug efficacy and penetration. spandidos-publications.comresearchgate.net For oncology applications, co-culture spheroids containing cancer cells, fibroblasts, and immune cells would be particularly valuable.

Organoids: Patient-derived organoids can be used to create "avatars" of a patient's disease, allowing for personalized testing of drug efficacy and toxicity. frontiersin.org This would be a powerful tool for predicting patient-specific responses to this compound.

Organs-on-a-Chip: These microfluidic devices can simulate the function of human organs, providing insights into pharmacokinetics and potential organ-specific toxicity early in the development process. championsoncology.comchampionsoncology.com

Advanced In Vivo Models:

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have shown better predictive value for clinical outcomes compared to traditional cell line-derived xenografts. championsoncology.commdpi.com

Humanized Mouse Models: For evaluating the interaction of this compound with the human immune system, mouse models with a reconstituted human immune system are indispensable. cam.ac.uk

The selection of the appropriate model will depend on the therapeutic indication being investigated. For example, in oncology, a panel of PDX models representing different tumor subtypes would be crucial for assessing the breadth of its anticancer activity. antineo.fr

Integration with Systems Biology and Omics Approaches for Deeper Understanding

A systems biology approach, which integrates data from various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic understanding of the effects of this compound on biological systems. nih.govnih.govazolifesciences.com This approach can help to identify novel biomarkers, elucidate mechanisms of action and resistance, and predict potential toxicities. drugtargetreview.com

Key Omics Applications:

Transcriptomics (RNA-Seq): Can reveal changes in gene expression patterns in response to treatment with this compound, providing insights into the pathways it modulates.

Proteomics: Can identify changes in protein expression and post-translational modifications, helping to pinpoint the drug's direct and indirect targets.

Metabolomics: Can analyze changes in the cellular metabolome, offering a functional readout of the drug's impact on cellular processes and identifying potential biomarkers of response. nih.govinomixo.comthermofisher.com

By integrating these multi-omics datasets, it is possible to construct comprehensive network models of the drug's action. esciencecenter.nl These models can then be used to generate new hypotheses that can be tested experimentally, creating an iterative cycle of computational and experimental research that can accelerate the drug development process.

Methodological Innovations in Synthetic Chemistry and Biological Assessment

The efficient and sustainable synthesis of this compound is a prerequisite for its development. While the synthesis of phthalazine derivatives is well-established, there is always room for methodological innovation to improve yield, reduce cost, and minimize environmental impact. researchgate.netjocpr.comjournaljpri.com

Potential Synthetic Innovations:

C-H Activation/Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to synthesize complex molecules, avoiding the need for pre-functionalized starting materials. jmchemsci.com

Flow Chemistry: Performing reactions in a continuous flow system can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. numberanalytics.com

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions, and could provide novel routes to functionalized phthalazines. jmchemsci.comscispace.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient approach to building molecular diversity. jmchemsci.comnumberanalytics.comnumberanalytics.com

In parallel with synthetic innovations, advancements in biological assessment are also crucial. High-throughput screening (HTS) platforms can be used to rapidly screen large libraries of this compound analogs against a panel of biological targets, accelerating the identification of lead compounds with improved potency and selectivity. The development of novel, more physiologically relevant assays will also be key to improving the translation of in vitro findings to in vivo efficacy.

Concluding Remarks on the Academic Significance of 1 Cyclobutoxy 4 Methylphthalazine Research

Summary of Key Preclinical and Mechanistic Insights

A thorough search of scientific databases and academic journals yields no specific preclinical data or mechanistic studies for 1-Cyclobutoxy-4-methylphthalazine. Research that would typically detail a compound's activity in cellular or animal models, its molecular targets, or its mode of action is not available. Therefore, no insights into its potential therapeutic effects or biological functions can be provided at this time.

Broader Implications for Phthalazine (B143731) Chemistry and Drug Discovery Research

The phthalazine scaffold is a well-established "privileged structure" in drug discovery, known to be a core component of numerous biologically active compounds. researchgate.netresearchgate.netnih.gov Derivatives of phthalazine have been extensively investigated and have shown a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antihypertensive agents. osf.iosci-hub.semdpi.com The development of drugs such as the PARP inhibitor Olaparib underscores the therapeutic importance of the phthalazine core. researchgate.net

The specific substitutions on this compound—a cyclobutoxy group at the 1-position and a methyl group at the 4-position—represent a unique combination that has not been explored in the published literature. Research into such novel derivatives could potentially uncover new structure-activity relationships (SARs) and lead to the identification of compounds with novel or improved therapeutic profiles. nih.gov However, without empirical data on this specific molecule, its contribution to the broader field of phthalazine chemistry and drug discovery remains purely speculative.

Outlook on Future Academic Contributions and Knowledge Expansion

The absence of research on this compound highlights a potential area for future investigation. The synthesis and subsequent biological evaluation of this compound could be a valuable endeavor for medicinal chemists. Such research would serve to expand the current understanding of how different substituents on the phthalazine ring influence its biological activity.

Future academic work could focus on:

Synthesis and Characterization: Developing and documenting a clear synthetic route for this compound and fully characterizing its physicochemical properties.

Biological Screening: Testing the compound against a variety of biological targets, such as kinases, polymerases, or receptors, to identify any potential therapeutic activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other phthalazine derivatives to understand the contribution of the cyclobutoxy and methyl groups to its biological profile.

Until such studies are undertaken and published, this compound will remain a molecule of theoretical interest rather than one of established academic significance. The path to understanding its potential contributions to science is clear, but as of now, it is a path untrodden.

Q & A

Q. Methodological Guidance

  • In situ monitoring : Use UV-Vis spectroscopy to track reaction progress at λ_max for phthalazine intermediates .
  • Variable solvent systems : Compare rates in polar (DMF) vs. nonpolar (toluene) solvents to assess solvent effects .
  • Arrhenius analysis : Measure rate constants at multiple temperatures to calculate activation energy .

What statistical methods are appropriate for comparing bioactivity data across phthalazine derivatives?

Q. Data Analysis

  • ANOVA : Identify significant differences in IC₅₀ values across derivatives .
  • Dose-response modeling : Fit curves (e.g., sigmoidal) to quantify potency and efficacy .
  • Multivariate analysis : Principal Component Analysis (PCA) correlates structural features (e.g., substituent size) with activity .

What safety protocols are critical when handling this compound?

Q. Safety Considerations

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.